molecular formula C11H10N2O2 B2711393 3-methyl-4-(1H-pyrazol-1-yl)benzoic acid CAS No. 1251101-59-3

3-methyl-4-(1H-pyrazol-1-yl)benzoic acid

Cat. No.: B2711393
CAS No.: 1251101-59-3
M. Wt: 202.213
InChI Key: BUQAHTXZCXPYMW-UHFFFAOYSA-N
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Description

3-Methyl-4-(1H-pyrazol-1-yl)benzoic acid is a high-purity chemical compound with the CAS Number 1251101-59-3 and a molecular formula of C 11 H 10 N 2 O 2 . It has a molecular weight of 202.21 g/mol and is characterized by the SMILES string O=C(O)C1=CC=C(N2N=CC=C2)C(C)=C1 . This benzoic acid derivative, which features a pyrazole substituent, is primarily used in research and development settings. It serves as a key synthetic intermediate and building block in medicinal chemistry for the construction of more complex molecules, particularly in the discovery and development of new pharmaceutical candidates. Its structure suggests potential utility in creating molecules that may modulate biological targets. Researchers value this compound for its application in constructing compound libraries and exploring structure-activity relationships (SAR). Proper handling procedures should be observed. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic applications .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-methyl-4-pyrazol-1-ylbenzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O2/c1-8-7-9(11(14)15)3-4-10(8)13-6-2-5-12-13/h2-7H,1H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUQAHTXZCXPYMW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C(=O)O)N2C=CC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Route Design for 3 Methyl 4 1h Pyrazol 1 Yl Benzoic Acid

Retrosynthetic Analysis and Key Disconnection Strategies

A retrosynthetic analysis of 3-methyl-4-(1H-pyrazol-1-yl)benzoic acid reveals two primary disconnection points, leading to logical and feasible synthetic pathways. The most apparent disconnections are at the C-N bond linking the pyrazole (B372694) and phenyl rings, and the bonds within the pyrazole ring itself.

Strategy 1: Phenyl-Pyrazole C-N Bond Disconnection

This strategy involves the formation of the C-N bond between a pre-functionalized benzoic acid derivative and a pyrazole ring. This leads to two main synthetic routes:

Route A: Aryl Halide and Pyrazole Coupling: The target molecule can be disconnected to 3-methyl-4-halobenzoic acid and pyrazole. This approach relies on well-established cross-coupling reactions to form the aryl-N bond.

Route B: Aryl Hydrazine (B178648) and a 1,3-Dicarbonyl Compound: Alternatively, the disconnection can be made to generate a 4-hydrazinyl-3-methylbenzoic acid precursor. This hydrazine can then react with a suitable three-carbon component to form the pyrazole ring.

Strategy 2: Pyrazole Ring Formation Disconnection

This approach focuses on constructing the pyrazole ring directly onto a substituted benzene (B151609) precursor. The key disconnection here breaks the pyrazole ring, typically leading to a hydrazine derivative and a 1,3-dielectrophile. For the target molecule, this would involve a derivative of 4-amino-3-methylbenzoic acid, which can be converted to the corresponding hydrazine.

These retrosynthetic pathways provide a roadmap for the synthetic strategies discussed in the following sections.

Classical Synthetic Approaches and Modifications

Classical methods for the synthesis of this compound and its analogs have been well-established, primarily involving cyclocondensation reactions and cross-coupling methodologies.

Cyclocondensation Reaction Protocols for Pyrazole Ring Formation

The formation of the pyrazole ring through cyclocondensation is a cornerstone of heterocyclic chemistry. This typically involves the reaction of a hydrazine derivative with a 1,3-dicarbonyl compound or its equivalent.

One plausible route to this compound using this method starts with 4-amino-3-methylbenzoic acid. This precursor can be converted into 4-hydrazinyl-3-methylbenzoic acid hydrochloride via diazotization followed by reduction. The resulting hydrazine can then be reacted with a suitable 1,3-dielectrophile, such as malondialdehyde or a synthetic equivalent, to construct the pyrazole ring.

Starting MaterialReagentsKey Intermediate
4-Amino-3-methylbenzoic acid1. NaNO₂, HCl 2. SnCl₂, HCl4-Hydrazinyl-3-methylbenzoic acid
4-Hydrazinyl-3-methylbenzoic acidMalondialdehyde or equivalentThis compound

It is important to note that the regioselectivity of the cyclocondensation can be a concern, potentially leading to isomeric products. However, with an unsubstituted pyrazole being the target, this is not an issue in this specific case.

Coupling Reactions for Phenyl-Pyrazole Linkage

Modern organic synthesis heavily relies on transition-metal-catalyzed cross-coupling reactions to form C-N bonds. The Ullmann condensation and the Buchwald-Hartwig amination are two prominent examples applicable to the synthesis of this compound. wikipedia.org

Ullmann Condensation: This classical copper-catalyzed reaction involves the coupling of an aryl halide with an N-H containing heterocycle. For the target molecule, this would involve the reaction of a 3-methyl-4-halobenzoic acid (e.g., 3-methyl-4-bromobenzoic acid or 3-methyl-4-iodobenzoic acid) with pyrazole. Traditional Ullmann conditions often require high temperatures and stoichiometric amounts of copper. However, modern modifications utilize copper catalysts with various ligands, allowing for milder reaction conditions.

Aryl HalideHeterocycleCatalyst System
3-Methyl-4-bromobenzoic acidPyrazoleCuI / Ligand (e.g., diamine)
3-Methyl-4-iodobenzoic acidPyrazoleCu₂O / Ligand

Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction is a powerful and versatile method for the formation of C-N bonds. wikipedia.org It offers a broader substrate scope and generally milder reaction conditions compared to the Ullmann condensation. The reaction couples an aryl halide or triflate with an amine (in this case, pyrazole) in the presence of a palladium catalyst and a suitable phosphine (B1218219) ligand.

Aryl HalideHeterocycleCatalyst SystemBase
3-Methyl-4-bromobenzoic acidPyrazolePd₂(dba)₃ / Phosphine Ligand (e.g., XPhos, SPhos)K₂CO₃ or Cs₂CO₃
3-Methyl-4-chlorobenzoic acidPyrazolePd(OAc)₂ / Phosphine Ligand (e.g., RuPhos)K₃PO₄

Carboxylic Acid Functionalization Techniques

In many synthetic routes, the carboxylic acid functionality may be introduced or modified at a later stage. A common strategy involves the oxidation of a methyl group on the benzene ring. For instance, one could synthesize 4-(1H-pyrazol-1-yl)-3-methyltoluene and then oxidize the methyl group at the 3-position to a carboxylic acid. This can be achieved using strong oxidizing agents such as potassium permanganate (B83412) (KMnO₄) or chromic acid. Care must be taken to ensure that the pyrazole ring and other functional groups are stable under the harsh oxidative conditions.

Another approach is the protection of the carboxylic acid group as an ester during the synthesis, followed by deprotection in the final step. For example, starting with methyl 3-methyl-4-halobenzoate, the pyrazole moiety can be introduced via a coupling reaction, and the final product is obtained by hydrolysis of the methyl ester.

PrecursorReagentProduct
4-(1H-pyrazol-1-yl)-3-methyltolueneKMnO₄This compound
Methyl 3-methyl-4-(1H-pyrazol-1-yl)benzoateNaOH or LiOH, then H₃O⁺This compound

Advanced Synthetic Techniques and Their Applicability

To improve reaction efficiency, reduce reaction times, and often increase yields, advanced synthetic techniques are increasingly being employed in the synthesis of heterocyclic compounds.

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating a wide range of reactions. ijpsjournal.comrsc.org The application of microwave irradiation can significantly reduce reaction times for both the cyclocondensation and cross-coupling steps in the synthesis of this compound.

For instance, the cyclocondensation of a hydrazine with a 1,3-dicarbonyl compound can often be completed in minutes under microwave irradiation, compared to hours using conventional heating. rsc.org Similarly, microwave-assisted Ullmann and Buchwald-Hartwig coupling reactions have been reported to proceed with enhanced rates and yields. nih.gov

Reaction TypeConventional ConditionsMicrowave Conditions
Pyrazole CyclocondensationHours at refluxMinutes at elevated temperature and pressure
Buchwald-Hartwig Coupling12-24 hours at 80-110 °C15-60 minutes at 100-150 °C

The use of microwave synthesis offers a greener and more efficient alternative for the preparation of this compound, particularly in the context of library synthesis and rapid lead optimization in drug discovery.

Ultrasound-Mediated Synthesis

Ultrasound-assisted organic synthesis has emerged as a powerful green chemistry tool that often leads to higher yields, shorter reaction times, and milder reaction conditions compared to conventional methods. nih.gov The application of ultrasonic irradiation can enhance chemical reactivity through acoustic cavitation—the formation, growth, and implosive collapse of bubbles in a liquid, which generates localized hot spots with extreme temperatures and pressures. mdpi.com

For the synthesis of pyrazole derivatives, ultrasound can facilitate various reaction types, including multicomponent reactions. nih.gov An indium(III) chloride-catalyzed one-pot, three-component reaction of dimedone, 1H-pyrazol-5-amines, and isatins in water has been successfully performed under ultrasonic irradiation to produce complex pyrazolyl compounds. nih.gov This approach highlights the advantages of using water as an environmentally benign solvent, coupled with the efficiency of sonochemistry. nih.gov While a specific ultrasound-mediated synthesis for this compound is not detailed in the literature, the principles can be applied. A hypothetical route could involve the condensation of a hydrazine precursor, such as 4-hydrazinyl-3-methylbenzoic acid, with a 1,3-dicarbonyl compound under ultrasonic irradiation to accelerate the cyclization and improve yield.

Table 1: Examples of Ultrasound-Assisted Synthesis of Heterocyclic Compounds

Reactants Catalyst Solvent Key Advantages Reference
1,3-Dicarbonyl compounds, Aldehyde, Urea/Thiourea Samarium perchlorate Not specified Milder conditions, shorter reaction times, higher yields nih.gov
Dimedone, 1H-Pyrazol-5-amines, Isatins Indium(III) chloride Water Excellent yields, use of green solvent, easy workup nih.gov

Mechanochemical Synthesis

Mechanochemistry utilizes mechanical energy, typically through grinding or ball-milling, to induce chemical reactions, often in the absence of a solvent. nih.gov This solvent-free approach aligns with the principles of green chemistry by minimizing chemical waste and reducing the reliance on volatile and toxic solvents. beilstein-journals.org Ball milling involves placing reactants in a jar with milling media (e.g., steel or zirconia balls) which is then agitated, causing collisions that provide the energy for chemical transformations. nih.gov

This technique has been successfully applied to a wide range of organic reactions, including C-C and C-N bond formations, and the synthesis of heterocyclic rings. beilstein-journals.org While conventional pyrazole syntheses often require heating in a solvent, mechanochemical methods can provide an alternative, more sustainable route. For instance, the condensation of a hydrazine with a β-dicarbonyl compound could potentially be carried out by milling the solid reactants, possibly with a solid-supported catalyst, to form the pyrazole ring. This approach offers advantages such as short reaction times, quantitative conversion, and operational simplicity, making it a viable strategy for the synthesis of this compound. nih.gov

One-Pot Multicomponent Reactions

One-pot multicomponent reactions (MCRs) are highly efficient synthetic strategies where three or more reactants are combined in a single vessel to form a final product that incorporates portions of all starting materials. researchgate.net These reactions are prized for their atom economy, operational simplicity, and ability to rapidly generate molecular complexity, thereby reducing time, cost, and waste compared to multi-step syntheses. researchgate.netnih.gov

The synthesis of pyrazole derivatives is well-suited to MCR strategies. For example, a one-pot, four-component reaction has been demonstrated to be more efficient than a corresponding three-component reaction, offering a higher yield (91% vs. 66%) and a significantly shorter reaction time (1 hour vs. 10 hours). nih.gov Such a reaction for this compound could be designed by combining a precursor like 4-amino-3-methylbenzoic acid, a source for the N-N bond (like nitrous acid), and a suitable partner to form the pyrazole ring in a single step. Another approach involves the in-situ generation of nitrile imines from hydrazines and aldehydes, which then undergo cycloaddition with an alkyne to yield the pyrazole product at room temperature. rsc.org

Optimization of Reaction Conditions and Yield Enhancement Strategies

Optimizing reaction conditions is crucial for maximizing product yield and purity while minimizing costs and environmental impact. Key parameters that are typically adjusted include solvent, catalyst, temperature, pressure, and reaction time. A streamlined, chromatography-free process is often the goal for large-scale production. acs.org

For the synthesis of this compound, a critical step would be the formation of the N-aryl bond between the pyrazole and the benzoic acid ring. This is often achieved via a nucleophilic aromatic substitution or a metal-catalyzed cross-coupling reaction. In such cases, optimization would involve screening various catalysts, ligands, bases, and solvents to find the combination that provides the highest conversion and selectivity. Monitoring the reaction progress by techniques like HPLC is essential to determine the optimal reaction time and prevent the formation of side products. acs.org Upon completion, the workup procedure, including quenching, extraction, and crystallization, must also be optimized to ensure efficient isolation of the pure product. acs.org

Solvent Selection and Catalysis

The choice of solvent and catalyst is paramount in directing the outcome of a chemical reaction. Solvents can influence reactant solubility, reaction rates, and even the position of chemical equilibria. Catalysts, on the other hand, provide an alternative, lower-energy reaction pathway, increasing the rate of reaction without being consumed.

In pyrazole synthesis, a variety of solvent and catalyst systems have been employed. For instance, the condensation of 1,3-diketones with arylhydrazines can be performed at room temperature in N,N-dimethylacetamide to achieve high regioselectivity. organic-chemistry.org In other cases, anhydrous dioxane is used to avoid hydrolysis of sensitive reagents. rsc.orgresearchgate.net The selective C-acylation of a pyrazolone (B3327878), a related reaction, utilizes calcium hydroxide (B78521) not only as a base to trap liberated HCl but also to protect a hydroxyl group and push the tautomeric equilibrium toward the desired enol form. rsc.orgresearchgate.net Copper-catalyzed reactions are also common, providing an acid-free condition for pyrazole synthesis. organic-chemistry.org

Table 2: Solvent and Catalyst Systems in Pyrazole Synthesis

Reaction Type Solvent Catalyst/Reagent Purpose Reference
Condensation N,N-dimethylacetamide None Regioselective synthesis organic-chemistry.org
C-Acylation Anhydrous Dioxane Calcium Hydroxide Protect functional group, trap HCl, basic media rsc.orgresearchgate.net
Condensation Not specified Copper Acid-free conditions organic-chemistry.org
Ring Closure DMF CuI / K₂CO₃ Copper-catalyzed C-N bond formation acs.org

Temperature and Pressure Control

Temperature and pressure are fundamental physical parameters that can profoundly influence the kinetics and thermodynamics of a chemical reaction. Precise control over these variables can be used to enhance reaction rates, improve selectivity, and sometimes even alter the reaction pathway to favor a desired product over others.

Temperature control is a well-established strategy for directing product formation. In some cases, a divergent synthesis can be achieved where different products are obtained from the same starting materials simply by tuning the reaction temperature. nih.gov For pyrazole synthesis, reactions are often conducted under reflux to provide the necessary activation energy for cyclization. mdpi.com Flow chemistry offers an advanced platform for precise temperature and pressure control, which enhances reaction safety and efficiency, and facilitates scalability from the laboratory to industrial production. nih.gov While high-pressure chemistry is less common for standard pyrazole synthesis, pressure can influence the crystal structure and hydrogen bonding of the pyrazole ring itself, inducing phase transitions at specific pressures. acs.org

Synthesis of Precursors and Intermediates for this compound

The successful synthesis of the target molecule relies on the efficient preparation of its key precursors and intermediates. Based on retrosynthetic analysis, two primary synthetic routes can be envisioned, each requiring different starting materials.

One common strategy for forming N-aryl pyrazoles involves the condensation of an arylhydrazine with a 1,3-dicarbonyl compound or its equivalent. For the target molecule, this would require the precursor 4-hydrazinyl-3-methylbenzoic acid . This intermediate is typically synthesized from 4-amino-3-methylbenzoic acid via diazotization followed by reduction.

An alternative and widely used method is the direct N-arylation of pyrazole. This approach would start with 3-methyl-4-halobenzoic acid (where the halogen is typically bromine or iodine) or another derivative with a suitable leaving group at the 4-position. This intermediate would then be coupled with pyrazole, often using a copper- or palladium-catalyzed cross-coupling reaction.

The synthesis of substituted pyrazole intermediates is also well-documented. For example, 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one can be prepared through the cyclocondensation of ethyl acetoacetate (B1235776) and phenylhydrazine. mdpi.com This pyrazolone can then be subjected to a Vilsmeier-Haack reaction using phosphorus oxychloride and dimethylformamide to yield a 5-chloro-4-formyl-pyrazole derivative, which serves as a versatile building block for more complex molecules. mdpi.com

Advanced Structural Elucidation and Conformational Analysis

Spectroscopic Characterization Methodologies

Spectroscopy is fundamental to confirming the molecular structure, providing insights into the electronic and vibrational states of the molecule's constituent atoms and bonds.

Nuclear Magnetic Resonance (NMR) spectroscopy is an essential tool for mapping the carbon and hydrogen framework of a molecule. In ¹H NMR, the chemical shift (δ) of each proton is influenced by its local electronic environment, and spin-spin coupling between adjacent protons provides information about connectivity. For 3-methyl-4-(1H-pyrazol-1-yl)benzoic acid, one would expect distinct signals for the methyl protons, the aromatic protons on the benzoic acid ring, and the protons on the pyrazole (B372694) ring.

¹³C NMR spectroscopy provides information on the carbon skeleton. Each unique carbon atom in the molecule produces a distinct signal, allowing for a complete carbon count and identification of carbon types (e.g., methyl, aromatic, carbonyl). Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), would be used to establish correlations between protons and carbons, confirming the precise assignment of all signals and verifying the connectivity between the methyl, benzoic acid, and pyrazole moieties.

As a reference, the NMR data for the related compound 4-[3-(3-Fluorophenyl)-4-formyl-pyrazol-1-yl]benzoic Acid provides an example of the types of signals expected for a pyrazolyl-benzoic acid derivative. nih.gov

Table 1: Representative ¹H and ¹³C NMR Data for a Related Pyrazolyl Benzoic Acid Derivative Data for 4-[3-(3-Fluorophenyl)-4-formyl-pyrazol-1-yl]benzoic Acid nih.gov

Nucleus Chemical Shift (δ) in ppm Assignment
¹H 9.98 Aldehyde proton (-CHO)
¹H 9.47 Pyrazole proton
¹H 8.10 Aromatic protons
¹H 7.82 Aromatic protons (d, J = 8.4 Hz)
¹H 7.58–7.51 Aromatic proton (m)
¹H 7.32 Aromatic proton (t, J = 9.42 Hz)
¹³C 184.9 Aldehyde carbon (CHO)
¹³C 166.9 Carboxylic acid carbon (COOH)
¹³C 162.5 (¹J = 241.6 Hz) Fluorinated aromatic carbon
¹³C 151.7 Pyrazole carbon

Fourier Transform Infrared (FT-IR) spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending. researchgate.net For this compound, the FT-IR spectrum would be characterized by several key absorption bands.

The carboxylic acid group would produce a very broad O-H stretching band, typically in the range of 3300-2500 cm⁻¹, which is a hallmark of hydrogen-bonded dimers in the solid state. spectroscopyonline.com The carbonyl (C=O) stretching vibration of the carboxylic acid would appear as a strong, sharp peak between 1710 and 1680 cm⁻¹ for an aromatic acid. spectroscopyonline.com The spectrum would also show C-O stretching and O-H bending vibrations. spectroscopyonline.comznaturforsch.com Vibrations corresponding to the aromatic ring (C-H and C=C stretching) and the pyrazole ring (C=N stretching) would also be present, confirming the key structural components. mdpi.com

Table 2: Expected FT-IR Absorption Bands for this compound

Vibrational Mode Functional Group Expected Wavenumber (cm⁻¹) Intensity
O-H Stretch Carboxylic Acid 3300 - 2500 Broad, Strong
C-H Stretch Aromatic & Methyl 3100 - 2850 Medium
C=O Stretch Carboxylic Acid 1710 - 1680 Strong
C=C / C=N Stretch Aromatic / Pyrazole Ring 1600 - 1450 Medium-Strong
C-O Stretch Carboxylic Acid 1320 - 1210 Strong

Mass spectrometry (MS) is used to determine the molecular weight of a compound and can provide structural information through analysis of its fragmentation patterns. High-Resolution Mass Spectrometry (HRMS), often coupled with techniques like Electrospray Ionization (ESI), provides a highly accurate mass measurement of the molecular ion. mdpi.comacs.org This precision allows for the unambiguous determination of the molecular formula. For instance, HRMS analysis of a related compound, 4-[3-(3-Fluorophenyl)-4-formyl-pyrazol-1-yl]benzoic acid, determined its [M+H]⁺ ion to be 311.0825, which corresponds to the calculated value of 311.0826 for the molecular formula C₁₇H₁₁FN₂O₃. nih.gov A similar analysis for this compound would confirm its molecular formula of C₁₁H₁₀N₂O₂.

Fragmentation analysis (MS/MS) would involve isolating the molecular ion and inducing it to break apart. The resulting fragments would provide evidence for the structural subunits, such as the loss of a carboxyl group or cleavage of the bond between the two rings, further confirming the proposed structure.

X-ray Crystallography for Solid-State Structural Determination

The way molecules arrange themselves in a crystal lattice is dictated by intermolecular forces. For this compound, the most significant interaction would be hydrogen bonding involving the carboxylic acid group. Carboxylic acids typically form centrosymmetric dimers in the solid state, where two molecules are linked by strong O-H···O hydrogen bonds. nih.gov

Additionally, π-π stacking interactions are expected between the aromatic pyrazole and benzene (B151609) rings of adjacent molecules. nih.gov These interactions, where the electron clouds of the rings overlap, play a crucial role in stabilizing the crystal structure. In related heterocyclic structures, centroid-to-centroid distances for these interactions are typically in the range of 3.8 to 3.9 Å. nih.govnih.gov

X-ray analysis would reveal the molecule's preferred conformation. A key parameter is the dihedral angle between the planes of the pyrazole and benzoic acid rings. This angle is determined by a balance between steric hindrance (from the methyl group and adjacent atoms) and the drive for electronic conjugation between the rings. In a similar structure, ethyl 4-[(1H-pyrazol-1-yl)methyl]benzoate, the dihedral angle between the pyrazole and benzene rings was found to be 76.06°. nih.gov This significant twist suggests that steric factors can force the rings out of planarity. The analysis for this compound would provide a precise value for this angle, defining its solid-state conformation.

Chiroptical Spectroscopy (If Chiral Derivatives are Explored)

There is currently no publicly available research that explores the chiroptical spectroscopy of chiral derivatives of this compound. The synthesis and analysis of enantiomerically pure forms of this compound or its derivatives would be a prerequisite for such studies. Techniques like Circular Dichroism (CD) and Vibrational Circular Dichroism (VCD) would be invaluable in determining the absolute configuration and understanding the solution-state conformations of such chiral molecules. However, no such investigations have been reported.

Vibrational Spectroscopy and Quantum Computational Analysis of Conformers

A detailed experimental and theoretical study on the vibrational spectra (Infrared and Raman) and the conformational landscape of this compound is not present in the current body of scientific literature. Such an analysis would typically involve:

Quantum Computational Modeling: Utilizing methods like Density Functional Theory (DFT) to predict the stable conformers of the molecule in the gas phase and in different solvent environments. This would involve mapping the potential energy surface by rotating the key dihedral angles, specifically those associated with the pyrazole ring relative to the benzene ring and the carboxylic acid group.

Vibrational Frequency Calculations: For each identified stable conformer, theoretical vibrational frequencies and intensities would be calculated. This data is crucial for the accurate assignment of experimental IR and Raman bands.

Experimental Vibrational Spectroscopy: Recording the FT-IR and FT-Raman spectra of the compound.

Potential Energy Distribution (PED) Analysis: A PED analysis would be performed to provide a quantitative assignment of the vibrational modes, detailing the contribution of different internal coordinates to each normal mode.

Without such a dedicated study, it is not possible to provide a data table of vibrational assignments or a detailed discussion of the conformational preferences of this compound. The electronic and steric effects of the methyl and pyrazolyl substituents are expected to significantly influence the molecular geometry and vibrational characteristics, making direct comparisons with other substituted benzoic acids speculative.

Chemical Reactivity, Transformation, and Derivatization Studies

Reactivity of the Benzoic Acid Moiety

The carboxylic acid group is one of the most versatile functional groups in organic chemistry, and its reactivity in the title compound is well-established through analogy with other benzoic acids.

The carboxyl group can be readily converted into esters and amides, which are crucial intermediates for further synthetic modifications.

Esterification: The formation of esters from 3-methyl-4-(1H-pyrazol-1-yl)benzoic acid can be achieved through several standard protocols. The acid-catalyzed reaction with an alcohol, known as Fischer esterification, is a common method. Alternatively, for more sensitive substrates or to achieve higher yields, the carboxylic acid can be converted to a more reactive acylating agent first. Industrially, benzoic acid is produced by the partial oxidation of toluene, and its derivatives are frequently used in the synthesis of esters. wikipedia.org Benzyl (B1604629) alcohol and virtually all benzyl derivatives can be readily oxidized to benzoic acid. wikipedia.org

Amidation: The synthesis of amides from the parent carboxylic acid typically requires activation of the carboxyl group. wikipedia.org Direct condensation with amines is possible but often requires high temperatures or the use of coupling reagents to facilitate the reaction. Common coupling agents include carbodiimides (like DCC or EDC) or the use of reagents that form a more reactive intermediate, such as converting the acid to an acyl chloride using thionyl chloride (SOCl₂) or oxalyl chloride. wikipedia.org A general procedure for synthesizing amides via the direct condensation of carboxylic acids and amines in the presence of titanium tetrachloride (TiCl₄) has also been reported.

Interactive Table: Common Reagents for Esterification and Amidation

Transformation Reagent/Catalyst Conditions Product Class
Esterification Alcohol (e.g., Methanol, Ethanol), H₂SO₄ (cat.) Reflux Ester
Esterification Alcohol, DCC/DMAP Room Temperature Ester
Amidation Amine, EDC/HOBt Room Temperature Amide
Amidation 1. SOCl₂ 2. Amine Stepwise, often at 0°C to RT Amide

The removal of the carboxyl group as carbon dioxide (CO₂) from an aromatic ring is known as decarboxylation. For aryl carboxylic acids like this compound, this reaction is generally challenging and requires significant energy input. wikipedia.orgresearchgate.net The stability of the aryl-carboxyl bond means that high temperatures are often necessary. For instance, the industrial conversion of benzoic acid to phenol (B47542) requires temperatures of 300-400 °C and involves oxidative decarboxylation. wikipedia.org

Modern synthetic methods have been developed to achieve decarboxylation under milder conditions, though they often require specific catalysts. Transition metal salts, particularly copper compounds, can facilitate decarboxylation by forming intermediate carboxylate complexes. wikipedia.org Recent advancements include visible light-mediated photoredox catalysis, which allows for the generation of aryl radicals from aryl carboxylic acids. researchgate.netnih.gov This method often involves the in situ formation of a more reactive species, such as a benzoyl hypobromite, to enable decarboxylation at lower temperatures. researchgate.netnih.gov However, without such specific catalytic systems, this compound is expected to be stable against decarboxylation under typical laboratory conditions.

Reactivity of the Pyrazole (B372694) Heterocycle

The pyrazole ring is an electron-rich aromatic system, which primarily governs its reactivity profile.

Due to its aromatic and electron-rich nature, the pyrazole ring readily undergoes electrophilic substitution reactions. researchgate.netnih.gov The regioselectivity of this reaction is well-defined; electrophilic attack occurs preferentially at the C4 position of the pyrazole ring. researchgate.netnih.govnih.gov The C3 and C5 positions are deactivated towards electrophilic attack due to the electron-withdrawing inductive effect of the adjacent electronegative nitrogen atoms. researchgate.netnih.gov

Common electrophilic substitution reactions applicable to the pyrazole moiety include:

Nitration: Using a mixture of nitric acid (HNO₃) and sulfuric acid (H₂SO₄).

Halogenation: Using reagents like bromine (Br₂) or N-bromosuccinimide (NBS). encyclopedia.pub

Sulfonation: Using fuming sulfuric acid (H₂SO₄/SO₃).

Friedel-Crafts Acylation/Alkylation: Using an acyl/alkyl halide with a Lewis acid catalyst, though these reactions can be less straightforward on N-heterocycles.

Interactive Table: Electrophilic Substitution Reactions on the Pyrazole Ring

Reaction Typical Reagents Position of Substitution Expected Product Moiety
Nitration HNO₃, H₂SO₄ C4 4-Nitro-1H-pyrazol-1-yl
Bromination Br₂, Acetic Acid or NBS C4 4-Bromo-1H-pyrazol-1-yl

In contrast to electrophilic substitution, nucleophilic aromatic substitution (SNAr) on the electron-rich pyrazole ring is generally disfavored. encyclopedia.pub The high electron density of the ring repels incoming nucleophiles. Therefore, this reaction is typically only possible when the pyrazole ring is "activated" by the presence of strong electron-withdrawing groups (EWGs), which reduce the electron density of the ring and stabilize the negative charge in the intermediate Meisenheimer complex. encyclopedia.pub

A viable strategy for nucleophilic substitution involves the reaction of 5-halopyrazoles, particularly those with an EWG at the C4 position or on the N1-substituent, with various nucleophiles. encyclopedia.pub For example, 5-chloro-4-formylpyrazoles have been shown to undergo microwave-assisted nucleophilic substitution with primary alkylamines. encyclopedia.pub The presence of a strongly electron-withdrawing N-aryl group or the use of a copper catalyst may be required for less reactive substrates. encyclopedia.pub Another activation strategy involves the quaternization of one of the ring nitrogens, forming a pyrazolium (B1228807) salt. The resulting positive charge significantly activates the ring towards nucleophilic attack.

Transformations Involving the Methyl Group

The methyl group attached to the benzene (B151609) ring is at a benzylic position, which confers upon it special reactivity.

Oxidation: The benzylic methyl group can be oxidized to a carboxylic acid using strong oxidizing agents. wikipedia.orgsavemyexams.com This reaction is robust and a common method for synthesizing benzoic acids. youtube.com Typical reagents include hot alkaline potassium permanganate (B83412) (KMnO₄) followed by an acidic workup, or chromic acid (generated from Na₂Cr₂O₇ and H₂SO₄). savemyexams.comyoutube.com This transformation would convert this compound into 4-(1H-pyrazol-1-yl)isophthalic acid. It is crucial that at least one benzylic hydrogen is present for this reaction to occur; tertiary alkyl groups are resistant to this type of oxidation. youtube.com

Radical Halogenation: Under free-radical conditions, such as in the presence of UV light or a radical initiator at high temperatures, halogenation occurs selectively at the benzylic position rather than on the aromatic ring. stackexchange.comlibretexts.org The reaction between methylbenzene (toluene) and chlorine in the presence of UV light is a classic example of a photochemical reaction that proceeds via a free-radical chain mechanism. stackexchange.comlibretexts.org This reaction replaces the hydrogen atoms of the methyl group with halogen atoms. youtube.com The initial product would be 3-(chloromethyl)-4-(1H-pyrazol-1-yl)benzoic acid. The reaction can proceed further to yield di- and tri-halogenated products. libretexts.org The resulting benzyl halides are valuable synthetic intermediates, readily undergoing nucleophilic substitution reactions to introduce a variety of other functional groups.

Synthesis and Characterization of Novel Derivatives and Analogs

The scaffold of this compound serves as a versatile platform for the synthesis of a diverse array of novel derivatives and analogs. Researchers have employed various synthetic strategies to modify the core structure, aiming to explore and enhance its chemical and biological properties. A common approach involves the modification of a precursor, 4-(4-formyl-3-phenyl-1H-pyrazol-1-yl)benzoic acid, to generate a wide range of derivatives. For instance, forty different 1,3-diphenyl pyrazole derivatives were synthesized to investigate their antimicrobial activities. nih.gov

One key synthetic route is the reductive amination of pyrazole-derived aldehydes with various anilines, which has been shown to produce target compounds in very good yields. nih.gov This method has been utilized to create a series of 4-[4-(anilinomethyl)-3-phenylpyrazol-1-yl]benzoic acid derivatives. nih.gov Another significant derivatization strategy is the formation of hydrazones. Fluorine-substituted aldehydes, such as 4-[3-(3-fluorophenyl)-4-formyl-1H-pyrazol-1-yl]benzoic acid and 4-[3-(4-fluorophenyl)-4-formyl-1H-pyrazol-1-yl]benzoic acid, have been synthesized and subsequently reacted with various hydrazines to produce a library of hydrazone derivatives. nih.govacs.org

Furthermore, the core pyrazole structure has been incorporated into more complex fused heterocyclic systems. For example, novel 6-aryl-5-hydroxy-2-phenylpyrano[2,3-c]pyrazol-4(2H)-ones have been synthesized from pyrazole-chalcone precursors. mdpi.com The synthesis of these complex molecules often involves multi-step reaction sequences, such as Claisen-Schmidt condensation followed by cyclization. mdpi.com

Characterization of these novel derivatives is systematically performed using a suite of analytical techniques. High-Resolution Mass Spectrometry (HRMS) is used to confirm the elemental composition and molecular weight of the synthesized compounds. nih.govmdpi.com Nuclear Magnetic Resonance (NMR) spectroscopy, including 1H NMR and 13C NMR, provides detailed information about the molecular structure, confirming the successful formation of the target derivatives. nih.govmdpi.commdpi.com

Table 1: Spectroscopic Data for Selected Derivatives of Pyrazole Benzoic Acid

Compound Name 1H NMR (DMSO-d6) δ (ppm) 13C NMR (DMSO-d6) δ (ppm) HRMS (ESI-FTMS, m/z) [M+H]+ Source
4-{3-(3-Fluorophenyl)-4-[(E)-(2-methyl-2-phenylhydrazinylidene)methyl]-1H-pyrazol-1-yl}benzoic Acid 8.99 (s, 1H), 8.10 (s, 4H), 7.62–7.54 (m, 4H), 7.36–7.22 (m, 4H), 6.87–6.83 (m. 1H), 2.49 (s, 3H) 167.3, 162.7 (d, J=242.0 Hz), 150.0, 147.7, 142.4, 135.4 (d, J=8.2 Hz), 131.3, 131.1 (d, J=8.4 Hz), 129.4, 129.2, 127.3, 124.8, 124.5, 120.4, 118.4, 115.7, 115.5, 115.2, 114.9, 32.8 Calcd: 415.1564, Found: 415.1563 nih.gov
4-[4-[(E)-[Benzyl(phenyl)hydrazono]methyl]-3-(3-fluorophenyl)pyrazol-1-yl]benzoic Acid 9.02 (s, 1H), 8.14–8.05 (m, 4H), 7.47–7.18 (m, 13H), 7.06 (d, J=7.5 Hz, 1H), 6.90 (t, J=7.1 Hz, 1H), 5.29 (s, 2H) 167.1, 162.6 (d, J=242.6 Hz), 149.9, 147.7, 142.5, 136.4, 134.9 (d, J=8.3 Hz), 131.3, 131.0 (d, J=8.4 Hz), 129.5, 129.3, 128.9, 127.5, 127.1, 126.5, 125.5, 124.3, 120.6, 120.0, 118.6, 115.6 (d, J=20.7 Hz), 114.9, 114.6, 49.0 Calcd: 492.1950, Found: 492.1954 nih.gov
4-[1-(4-carboxyphenyl)-4-[(E)-1-piperidyliminomethyl]pyrazol-3-yl]benzoic acid 8.77 (s, 1H), 8.06–8.03 (m, 6H), 7.88 (d, J = 8.0 Hz, 2H), 7.59 (s, 1H), 3.05 (s, 4H), 1.63 (s, 4H), 1.46 (s, 2H) 167.6, 167.2, 150.2, 142.4, 137.0, 131.3, 131.0, 130.0, 129.2, 128.6, 126.8, 126.1, 120.7, 118.4, 51.8, 25.0, 24.0 Calcd: 434.1823, Found: 434.1819 mdpi.com

The synthesis of novel derivatives based on the this compound scaffold is often guided by structure-activity relationship (SAR) studies. These modifications are intentionally designed to modulate the physicochemical and pharmacological properties of the parent compound.

A prominent strategy is the introduction of lipophilic substituents onto the core structure. For instance, adding lipophilic groups to the aniline (B41778) moiety of pyrazole-derived anilines was found to significantly improve their antibacterial activity. nih.gov This suggests that increased lipophilicity can enhance the compound's ability to interact with bacterial cell membranes or specific molecular targets.

Another key structure-directed modification is the incorporation of fluorine atoms. Fluorine substitution is a widely used tactic in medicinal chemistry to enhance biological activity and improve the chemical and metabolic stability of molecules. nih.gov This strategy was applied in the design of fluorine-substituted pyrazole aldehydes, which served as precursors for hydrazone derivatives with potent antimicrobial properties. nih.gov

The position and nature of substituents on the aromatic rings are also critical. Modifications at the C-3 position of the triterpene core in related complex molecules have explored replacements for the benzoic acid moiety to map the pharmacophore and provide new structural options. nih.gov For example, a cyclohexene (B86901) carboxylic acid was shown to provide exceptional inhibitory activity against certain viruses. nih.gov Similarly, a novel spiro[3.3]hept-5-ene was designed to extend the carboxylic acid further from the core while reducing side chain flexibility, closely emulating the properties of the original C-3 benzoic acid moiety. nih.gov These examples, while from different molecular contexts, highlight the principle of using directed structural changes to optimize activity and pharmacokinetic profiles.

Bioisosteric replacement is a cornerstone of drug design, involving the substitution of one atom or group with another that possesses similar physical or chemical properties, to enhance a desired biological or physical property without making a significant change in the chemical structure. In scaffolds related to pyrazole-benzoic acids, this strategy has been effectively employed.

For instance, in the context of cannabinoid receptor antagonists based on a 1,5-diarylpyrazole motif, the pyrazole ring itself has been the subject of bioisosteric replacement. nih.gov Series of thiazoles, triazoles, and imidazoles were designed as bioisosteres of the pyrazole core. nih.gov Many of these new analogs demonstrated potent antagonistic activity, confirming that these heterocycles can serve as effective bioisosteres for the pyrazole ring in this particular scaffold. nih.gov

The carboxamide group, often found attached to the pyrazole ring in biologically active molecules, has also been a target for bioisosteric replacement. In one study, the pyrazole C3-carboxamide of the drug rimonabant (B1662492) was replaced with a 5-alkyl oxadiazole ring. researchgate.net This modification led to a novel class of derivatives with promising activity at CB1 receptors. researchgate.net

The carboxylic acid group of the benzoic acid moiety is another common target for bioisosteric replacement to improve pharmacokinetic properties. While not directly reported for this compound, studies on other complex molecules have explored alternatives. For example, a cyclohexene carboxylic acid and a novel spiro[3.3]hept-5-ene have been used as effective replacements for a benzoic acid group, providing a non-traditional, sp³-rich bioisostere of benzene. nih.gov The use of a silicon atom as a bioisostere for a carbon atom, or an SO₂ group as a surrogate for a CH₂ linker, are other examples of this principle in drug design. acs.org

Mechanistic Investigations of Key Reactions

Understanding the reaction mechanisms involved in the synthesis and transformation of pyrazole derivatives is crucial for optimizing reaction conditions and predicting product outcomes. Mechanistic studies, including computational and experimental approaches, have shed light on key reactions.

One such reaction is the aza-Michael addition, which has been used to synthesize β-(3-hydroxypyrazol-1-yl)ketones. A proposed transition state for this reaction involves the formation of an iminium intermediate from the reaction of an α,β-unsaturated ketone with an organocatalyst. nih.gov Simultaneously, the catalyst deprotonates a 2-pyrazolin-5-one to create an anionic intermediate. nih.gov These two species form a tight complex through ionic interactions, facilitating the nucleophilic attack of the nitrogen atom of the pyrazolinone anion onto the iminium intermediate, ultimately leading to the product after hydrolysis and tautomerization. nih.gov This represents the first example of an aza-Michael addition of the ambident 2-pyrazolin-5-one anion to a Michael acceptor. nih.gov

Computational studies using Molecular Electron Density Theory (MEDT) have been employed to explore the mechanism of related heterocyclic syntheses, such as the [3+2] cycloaddition reaction between nitrile N-oxides and alkenes to form isoxazolines. mdpi.com These studies help to understand the regioselectivity and the molecular mechanism of the cycloaddition. mdpi.com Such reactions are considered polar, one-step processes, and mechanistic investigations can reveal that product formation is determined by factors like steric effects rather than local electronic interactions alone. mdpi.com While these studies may not be on the exact target compound, they provide valuable mechanistic insights into the fundamental reactions used to construct the heterocyclic cores of these molecules.

Table 2: List of Mentioned Chemical Compounds

Compound Name
This compound
4-[4-(Anilinomethyl)-3-phenylpyrazol-1-yl]benzoic acid
4-(4-Formyl-3-phenyl-1H-pyrazol-1-yl)benzoic acid
4-[3-(3-Fluorophenyl)-4-formyl-1H-pyrazol-1-yl]benzoic acid
4-[3-(4-Fluorophenyl)-4-formyl-1H-pyrazol-1-yl]benzoic acid
6-Aryl-5-hydroxy-2-phenylpyrano[2,3-c]pyrazol-4(2H)-one
4-{3-(3-Fluorophenyl)-4-[(E)-(2-methyl-2-phenylhydrazinylidene)methyl]-1H-pyrazol-1-yl}benzoic Acid
4-[4-[(E)-[Benzyl(phenyl)hydrazono]methyl]-3-(3-fluorophenyl)pyrazol-1-yl]benzoic Acid
4-[1-(4-carboxyphenyl)-4-[(E)-1-piperidyliminomethyl]pyrazol-3-yl]benzoic acid
4-[4-[(E)-[benzyl(phenyl)hydrazono]methyl]-1-(4-carboxyphenyl)pyrazol-3-yl]benzoic acid
Rimonabant
β-(3-Hydroxypyrazol-1-yl)ketone
2-Pyrazolin-5-one

Computational and Theoretical Chemistry Investigations

Quantum Chemical Calculations

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and reactivity of molecules. For 3-methyl-4-(1H-pyrazol-1-yl)benzoic acid, these calculations would provide a deep understanding of its intrinsic chemical nature.

Geometry Optimization and Electronic Structure Analysis (e.g., HOMO-LUMO orbitals)

The first step in a computational study is typically geometry optimization, where the molecule's most stable three-dimensional conformation is determined by finding the minimum energy structure. This optimized geometry is crucial for the accuracy of all subsequent calculations.

Following optimization, an analysis of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is performed. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a key indicator of chemical reactivity; a smaller gap suggests that the molecule is more easily excitable and thus more reactive. nih.gov

For a molecule like this compound, the HOMO is likely to be distributed over the electron-rich pyrazole (B372694) and benzene (B151609) rings, while the LUMO may be localized more towards the electron-withdrawing carboxylic acid group.

Table 1: Hypothetical Frontier Orbital Energies for this compound

ParameterEnergy (eV)
HOMO Energy-6.5
LUMO Energy-1.8
HOMO-LUMO Gap4.7

Note: The values in this table are illustrative and based on typical values for similar organic molecules. Specific DFT calculations would be required to determine the actual energies for this compound.

Molecular Electrostatic Potential (MEP) Mapping

A Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution within a molecule. uni-muenchen.de It is a valuable tool for predicting how a molecule will interact with other charged species. uni-muenchen.deresearchgate.net The MEP map is color-coded, with red areas indicating regions of high electron density (negative potential), which are susceptible to electrophilic attack, and blue areas representing electron-deficient regions (positive potential), which are prone to nucleophilic attack. researchgate.netnih.gov

In the case of this compound, the MEP map would likely show negative potential around the oxygen atoms of the carboxylic acid group and the nitrogen atoms of the pyrazole ring, highlighting these as potential sites for interaction with positive charges or hydrogen bond donors. Conversely, the hydrogen atom of the carboxylic acid and the hydrogens on the aromatic rings would exhibit positive potential.

Fukui Functions and Reactivity Descriptors

Fukui functions are used within the framework of DFT to predict the most reactive sites in a molecule for nucleophilic, electrophilic, and radical attacks. researchgate.net These functions are derived from the change in electron density as an electron is added to or removed from the molecule. By calculating the condensed Fukui functions for each atom, one can quantify the local reactivity.

Other global reactivity descriptors, such as chemical potential, hardness, and electrophilicity index, can also be calculated from the HOMO and LUMO energies to provide a more comprehensive picture of the molecule's reactivity.

Table 2: Hypothetical Reactivity Descriptors for this compound

DescriptorValue
Chemical Potential (μ)-4.15 eV
Chemical Hardness (η)2.35 eV
Global Electrophilicity Index (ω)3.66 eV

Note: These values are for illustrative purposes and would need to be determined through specific quantum chemical calculations.

Non-Bonding Orbitals and Electron Localization Function (ELF)

An analysis of non-bonding orbitals (n-orbitals) would identify the locations of lone pair electrons, which are often involved in chemical reactions and intermolecular interactions. libretexts.org In this compound, the nitrogen atoms of the pyrazole ring and the oxygen atoms of the carboxylic acid group possess non-bonding orbitals.

The Electron Localization Function (ELF) is a tool used to visualize regions of high electron localization, which correspond to chemical bonds and lone pairs. An ELF analysis for this molecule would clearly distinguish the covalent bonds, the core electrons of the heavy atoms, and the lone pair regions on the nitrogen and oxygen atoms, providing a detailed picture of the electronic structure.

Molecular Dynamics Simulations

While quantum chemical calculations provide insights into the static properties of a single molecule, molecular dynamics (MD) simulations are used to study the dynamic behavior of molecules over time, including their conformational changes and interactions with their environment.

Conformational Dynamics in Solution

An MD simulation of this compound in a solvent, such as water or dimethyl sulfoxide, would reveal its conformational flexibility. The simulation would track the movements of all atoms over a period of time, allowing for the analysis of bond rotations, particularly around the single bond connecting the pyrazole and benzene rings, and the orientation of the carboxylic acid group. This information is crucial for understanding how the molecule behaves in a realistic chemical environment and how its shape might influence its interactions with other molecules, such as biological receptors.

Interaction with Solvent Molecules

The interaction of this compound with solvent molecules is a critical area of computational investigation, as the solvent environment can significantly influence the molecule's conformation, electronic properties, and reactivity. Theoretical studies, typically employing methods like Density Functional Theory (DFT), are used to explore these interactions at a molecular level. researchgate.net Time-dependent DFT (TD-DFT) calculations are particularly useful for predicting how the solvent affects the molecule's UV-Vis absorption spectra. researchgate.netdntb.gov.ua

Computational models can simulate the effects of different solvents, ranging from polar protic (e.g., water, methanol) to nonpolar aprotic environments. These simulations analyze the formation of intermolecular hydrogen bonds between the carboxylic acid group or the pyrazole nitrogen atoms and solvent molecules. The stability and geometry of these solvent-solute complexes are evaluated to understand the solvation process. Furthermore, analyses such as Natural Bond Orbital (NBO) can be employed to investigate hyperconjugative interactions and electron density changes that occur upon solvation. dntb.gov.ua The polarity of the solvent can induce shifts in the molecule's frontier molecular orbitals (HOMO and LUMO), thereby altering its electronic and photophysical properties.

In Silico Property Prediction

Tautomeric Forms and pKa Prediction

The pyrazole ring system in this compound allows for the existence of different tautomeric forms. Tautomers are structural isomers that readily interconvert, and their relative stability can be predicted using computational quantum-chemical methods. These calculations determine the Gibbs free energy of each potential tautomer to identify the most stable form under specific conditions.

The acidity of the carboxylic acid group, represented by its pKa value, is a fundamental property that governs its ionization state in solution. Computational methods provide a powerful tool for predicting pKa values, especially when experimental data is unavailable. researchgate.net One common approach involves calculating the Gibbs free energy change for the deprotonation reaction in a simulated solvent environment. researchgate.net High-level DFT methods, such as the M06-2X functional with an extensive basis set like 6-311++G(2df,2p), have been shown to provide reliable pKa predictions for various organic molecules. researchgate.net A linear relationship between experimentally determined pKa values and computationally derived free energy changes is often established to refine the accuracy of these predictions. researchgate.net

Lipophilicity (LogP) and Topological Polar Surface Area (TPSA) Calculations

Lipophilicity and polarity are key determinants of a molecule's pharmacokinetic profile, including its absorption, distribution, metabolism, and excretion (ADME). These properties are routinely estimated using in silico methods. Lipophilicity is commonly expressed as the logarithm of the partition coefficient (LogP) between octanol (B41247) and water. The Topological Polar Surface Area (TPSA) is calculated by summing the surface contributions of polar atoms (typically oxygen and nitrogen) and is a good predictor of drug transport properties.

Software programs like Molinspiration or ChemDraw are used to calculate these molecular descriptors based on the compound's 2D structure. allsubjectjournal.com For this compound, these calculations provide valuable insights into its potential drug-likeness.

PropertyPredicted ValueSignificance
LogP~2.5 - 3.0Indicates moderate lipophilicity, suggesting a balance between aqueous solubility and lipid membrane permeability.
TPSA~60 - 70 ŲSuggests good potential for oral bioavailability and cell membrane penetration.

Advanced Molecular Modeling for Target Interaction Studies

Docking Simulations with Macromolecular Targets

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a macromolecular target, such as a protein or enzyme. rjptonline.org This method is instrumental in understanding potential biological activities and mechanisms of action. For pyrazole derivatives, docking studies have been employed to investigate their potential as inhibitors of various targets, including receptor tyrosine kinases and other protein kinases involved in cancer and inflammatory diseases. nih.govresearchgate.net

The process involves generating a 3D structure of this compound, which is then placed into the binding site of a target protein. Docking algorithms, such as those used in AutoDock, sample a wide range of conformations and orientations of the ligand within the active site, calculating a binding score for each pose. allsubjectjournal.comnih.gov The results are analyzed to identify the most favorable binding mode, characterized by the lowest binding energy. researchgate.net These simulations also reveal key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking, between the ligand and specific amino acid residues in the target's active site. rjptonline.org

Potential Target ClassKey Interacting Residues (Examples)Types of InteractionsPredicted Outcome
Protein KinasesLys, Asp, Glu, LeuHydrogen bonds with the carboxylic acid; hydrophobic interactions with the methyl-phenyl group.Inhibition of kinase activity.
Bacterial Enzymes (e.g., Fatty Acid Biosynthesis)Ser, His, Tyr, ValHydrogen bonds via pyrazole nitrogens; π-π stacking with the aromatic rings.Inhibition of bacterial growth. nih.gov

Ligand-Based and Structure-Based Drug Design Principles

The computational insights gained from property prediction and docking simulations are fundamental to both ligand-based and structure-based drug design. These principles are applied to rationally design novel analogs of this compound with potentially enhanced activity, selectivity, and pharmacokinetic properties.

Structure-Based Drug Design (SBDD): SBDD relies on the known 3D structure of the macromolecular target. The docking simulations described above are a cornerstone of SBDD. unar.ac.id By visualizing how this compound fits into the target's active site, medicinal chemists can identify opportunities for structural modification. For instance, if the docking pose reveals an unoccupied hydrophobic pocket, a derivative with an additional lipophilic group could be designed to fill that pocket, potentially increasing binding affinity. This iterative process of design, synthesis, and testing, guided by computational modeling, is used to optimize lead compounds. nih.govnih.gov

Ligand-Based Drug Design (LBDD): LBDD is employed when the 3D structure of the biological target is unknown. This approach utilizes the information from a set of known active molecules (ligands) to develop a pharmacophore model. A pharmacophore represents the essential 3D arrangement of chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers) that a molecule must possess to be active. By analyzing a series of active pyrazole derivatives, a common pharmacophore model can be generated. nih.gov this compound and its virtual analogs can then be evaluated by how well they fit this model, guiding the design of new compounds with a higher probability of being active.

Quantitative Structure-Activity Relationship (QSAR) Studies on Related Compounds

Quantitative Structure-Activity Relationship (QSAR) analysis is a computational modeling method used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. While specific QSAR studies on this compound are not extensively documented in publicly available research, numerous studies on structurally related pyrazole and pyrazolone (B3327878) derivatives provide valuable insights into the structural requirements for various biological activities. These studies are crucial for the rational design of new, more potent analogues.

Research into pyrazole derivatives has often focused on their anti-inflammatory, anticancer, and antimicrobial properties. msjonline.orgneuroquantology.comej-chem.orgresearchgate.netnih.gov QSAR models developed for these related compounds can indirectly inform the potential structure-activity landscape of this compound.

A 3D-QSAR study was conducted on a series of tetrasubstituted pyrazole derivatives to understand their cyclooxygenase-2 (COX-2) inhibitory activity. msjonline.org The developed model showed a significant correlation between the physicochemical descriptors and the biological activity, with a coefficient of determination (r²) of 0.835. msjonline.org This indicates that the model can reliably predict the COX-2 inhibitory activity of similar compounds. Docking analysis further revealed that hydrogen bond interactions with key amino acid residues, such as His90 and Tyr355, in the active site of the COX-2 protein are important for activity. msjonline.org

Another QSAR analysis on pyrazole derivatives as p38 kinase inhibitors, which are involved in inflammatory responses, also yielded statistically significant models. neuroquantology.com This study utilized 3D descriptors to explore the binding requirements of these compounds to the p38 kinase. neuroquantology.com The findings from such studies help in the rational design of novel anti-inflammatory agents. neuroquantology.com

Furthermore, QSAR studies have been applied to pyrazolone derivatives to investigate their antimicrobial activity. ej-chem.orgej-chem.org In one such study, a series of pyrazolone compounds were evaluated against various bacterial and fungal strains. researchgate.net The resulting QSAR models helped to correlate molecular descriptors with the observed antimicrobial activities. ej-chem.orgej-chem.org

The structure-activity relationships of pyrazole derivatives have also been explored for their anticancer potential. researchgate.net For instance, certain pyrazole derivatives have been identified as potent dual inhibitors of Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), key targets in cancer therapy. researchgate.net A study on newly synthesized pyrazole and pyrazolopyridine derivatives identified compounds with significant cytotoxic activity against various cancer cell lines. researchgate.net

The inhibitory activities of some related pyrazole derivatives are summarized in the tables below, showcasing the impact of structural modifications on their biological potency.

Table 1: Anticancer Activity of Selected Pyrazole Derivatives researchgate.net

CompoundGI50 (nM) against MCF-7 (Breast Cancer)
7j27
7k25
7o30
Erlotinib (standard)33

Table 2: Antimicrobial Activity of Selected Pyrazolone Derivatives (MIC in µg/ml) researchgate.net

CompoundE. coliS. aureusB. anthracisP. aeruginosaC. albicansA. niger
A171915161716
B181613181518
C181614161718
D141612171315
E151715151617
F171613181819
G191913201514

These QSAR studies on related pyrazole and pyrazolone compounds collectively underscore the importance of specific structural features and physicochemical properties in determining their biological activity. The insights gained from these computational investigations are instrumental in guiding the synthesis of new derivatives with enhanced potency and selectivity for various therapeutic targets.

Biological Investigations: Mechanistic and Target Oriented Studies

Exploration of Molecular Targets and Pathways

The therapeutic potential of chemical compounds is intrinsically linked to their interaction with biological systems. For derivatives of 3-methyl-4-(1H-pyrazol-1-yl)benzoic acid, research has focused on elucidating their molecular targets and the cellular pathways they modulate. These investigations are crucial for understanding their mechanism of action and for the rational design of more potent and selective agents.

The pyrazole (B372694) scaffold is a recurring motif in the design of enzyme inhibitors. Derivatives of this compound have been explored for their inhibitory activity against various enzymes, with a notable focus on Protein Tyrosine Phosphatase 1B (PTP1B). PTP1B is a negative regulator of both insulin (B600854) and leptin signaling pathways, making it a significant therapeutic target for type 2 diabetes and obesity. scientificarchives.com Inhibition of PTP1B can enhance insulin sensitivity. scientificarchives.com

Studies have shown that pyrazole-containing compounds can act as potent PTP1B inhibitors. For example, a series of 1,3-diphenyl-1H-pyrazole derivatives incorporating rhodanine-3-alkanoic acid groups were identified as potential PTP1B inhibitors. scientificarchives.com Similarly, indole- and pyrazole-glycyrrhetinic acid derivatives have also been synthesized and evaluated as PTP1B inhibitors. scientificarchives.com The inhibitory mechanism is often noncompetitive, and the presence of additional benzene (B151609) rings as functional groups on the pyrazole moiety has been observed to enhance the inhibitory potential against PTP1B. scientificarchives.com

Beyond PTP1B, other pyrazole derivatives have been investigated as inhibitors for a range of enzymes. For instance, certain pyrazole derivatives have been designed as inhibitors of fatty acid biosynthesis (FAB) in bacteria, DNA gyrase, and topoisomerase IV. nih.gov Others have been developed as dual inhibitors of c-Met/Ron kinase for cancer treatment or as inhibitors of carbonic anhydrase. nih.govorientjchem.org

The versatility of the pyrazole structure allows its derivatives to interact with various biological receptors. Receptor binding assays are essential to determine the affinity and selectivity of these compounds. Studies have demonstrated that compounds with a pyrazole core can function as potent antagonists for specific receptors.

For example, a series of 1-indazol-3-(1-phenylpyrazol-5-yl)methyl ureas were systematically investigated as human transient receptor potential vanilloid 1 (hTRPV1) antagonists. nih.gov These studies led to the identification of derivatives with highly potent antagonism, with Ki values as low as 0.4-0.5 nM. nih.gov In another study, isochromeno[4,3-c]pyrazole-5(1H)-one derivatives were synthesized and tested for their ability to displace [3H]flunitrazepam from benzodiazepine (B76468) receptors in bovine brain membranes, indicating an interaction with this receptor class. nih.gov

By interacting with specific enzymes and receptors, derivatives of this compound can modulate various cellular signaling pathways. Research has shown that these compounds can influence pathways related to cell growth, apoptosis (programmed cell death), and autophagy (cellular recycling).

For instance, certain N-(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)benzamides have been shown to reduce the activity of the mammalian target of rapamycin (B549165) complex 1 (mTORC1) and modulate autophagy. nih.gov They were found to increase autophagy at a basal level but disrupt the autophagic flux under starvation and refeeding conditions. nih.gov Another line of research focused on 1,3,5-trisubstituted-1H-pyrazole derivatives as potential anticancer agents by targeting apoptotic pathways. rsc.org These compounds were found to inhibit the anti-apoptotic protein Bcl-2 and activate pro-apoptotic proteins such as Bax, p53, and Caspase-3, ultimately leading to DNA damage and cell death in cancer cell lines. rsc.org

Structure-Activity Relationship (SAR) Studies on Derivatives of this compound

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, providing insights into how the chemical structure of a molecule correlates with its biological activity. For derivatives of this compound, extensive SAR studies have been conducted to optimize their potency, selectivity, and pharmacokinetic properties.

Modifying the substituents on the core pyrazole-benzoic acid scaffold has a profound impact on biological activity. Researchers systematically alter different parts of the molecule—the pyrazole ring, the benzoic acid ring, and any linkers—to observe the effect on target interaction.

In the development of antibacterial agents based on a 4-[4-(anilinomethyl)-3-phenylpyrazol-1-yl]benzoic acid scaffold, it was found that lipophilic substituents on the aniline (B41778) moiety significantly improved activity. nih.gov For example, a phenoxy-substituted compound showed potent activity with a Minimum Inhibitory Concentration (MIC) of 1 μg/mL against S. aureus. nih.gov Conversely, the unsubstituted aniline derivative showed no significant activity. nih.gov Further modifications, such as introducing halogen atoms, also modulated the potency, with a bromo-substituted derivative being the most potent with MIC values as low as 0.5 μg/mL. nih.gov

Similarly, in the design of meprin α and β inhibitors, modifications at the 3 and 5 positions of the pyrazole ring were evaluated. nih.gov While a 3,5-diphenylpyrazole (B73989) derivative showed high inhibitory activity against meprin α, introducing smaller groups like methyl or benzyl (B1604629) at one of these positions led to a decrease in activity. nih.gov

The electronic properties of substituents also play a critical role. An in-silico study on PAK4 kinase inhibitors demonstrated that the properties of electron-withdrawing groups (EWGs) and electron-donating groups (EDGs) influence the interaction energy with key amino acid residues in the protein's hinge region. mdpi.com This difference in interaction energy can explain the observed variations in biological activity. mdpi.com

Table 1: Impact of Substituent Modification on Antibacterial Activity of 4-[3-(4-Fluorophenyl)-4-(anilinomethyl)pyrazol-1-yl]benzoic acid Derivatives Against S. aureus
Compound IDAniline Moiety SubstituentMIC (μg/mL)
1Unsubstituted>128
24-Fluoro4
34-Chloro2
44-Phenoxy1

A key goal of SAR studies is to develop principles for designing molecules with high specificity for their intended target, thereby minimizing off-target effects. For pyrazole-based compounds, several design strategies have emerged.

One principle involves exploiting specific pockets or regions within the target's binding site. For c-Met/Ron dual kinase inhibitors, X-ray crystallography provided a rationale for the observed selectivity, guiding further design to enhance specificity and reduce off-target activities like CYP3A4 inhibition. nih.gov

Another strategy is the introduction of acidic groups or their bioisosteres to improve interactions with the target. In the development of meprin inhibitors, introducing a carboxyphenyl moiety at the 3(5) position of the pyrazole increased activity against meprin β. nih.gov Further replacing the carboxylic acid with bioisosteres led to a general improvement in activity against this specific isoform, demonstrating a path towards enhanced selectivity. nih.gov

For SGLT1 inhibitors, SAR studies of 4-benzyl-1H-pyrazol-3-yl β-d-glucopyranoside derivatives involved altering substitution groups at the 5-position of the pyrazole ring and at all positions of the phenyl ring. nih.gov This systematic approach allowed for the identification of a series of potent and selective SGLT1 inhibitors over the related SGLT2. nih.gov These principles, derived from iterative cycles of design, synthesis, and testing, are crucial for advancing compounds from initial hits to potential therapeutic candidates.

Mechanistic Insights into Observed Biological Activities

Understanding the precise mechanisms by which pyrazole derivatives exert their biological effects is crucial for their development as therapeutic agents. Research has focused on identifying their molecular targets and pathways of action.

Investigations of Binding Modes and Interactions with Biomolecules

Molecular docking and advanced biochemical studies have revealed that derivatives of 4-(1H-pyrazol-1-yl)benzoic acid interact with several key biological targets, explaining their observed antimicrobial and anti-inflammatory activities.

One of the primary mechanisms for the antibacterial effects of 4-[4-(Anilinomethyl)-3-phenylpyrazol-1-yl]benzoic acid derivatives is the inhibition of bacterial fatty acid biosynthesis (FAB). nih.gov CRISPRi (clustered regularly interspaced short palindromic repeats interference) studies have confirmed that these compounds target this essential pathway, leading to bacterial cell death. nih.gov Another proposed antibacterial mechanism for related pyrazole derivatives involves the permeabilization of the bacterial cell membrane. mdpi.com

In the context of anti-inflammatory action, pyrazole derivatives have been extensively studied as inhibitors of cyclooxygenase (COX) enzymes. Molecular docking studies of various pyrazole compounds have shown that they fit within the active site of COX-2, adopting conformations similar to highly selective COX-2 inhibitors like SC-558. nih.govcu.edu.eg This binding is crucial for their ability to block the production of prostaglandins, which are key mediators of inflammation. nih.govcu.edu.eg

Further investigations into their anti-inflammatory mechanism have identified microsomal prostaglandin (B15479496) E synthase-1 (mPGES-1) as another important target. nih.govcu.edu.eg Certain pyrazole derivatives have demonstrated the ability to inhibit mPGES-1, which is the terminal enzyme responsible for producing the pro-inflammatory mediator prostaglandin E2 (PGE2). nih.govcu.edu.egmdpi.comsemanticscholar.org

Studies on Cellular Uptake and Distribution (Excluding human/animal metabolism)

While detailed studies on the cellular uptake and distribution kinetics of this compound are limited, some mechanistic work provides indirect insights. For certain antibacterial 4-[4-(Anilinomethyl)-3-phenyl-pyrazol-1-yl] benzoic acid derivatives, a plausible mode of action is the permeabilization of the bacterial cell membrane. mdpi.com This suggests that the compounds interact with and likely cross the cell membrane to exert their effects. These studies, often conducted using flow cytometry and protein leakage assays, indicate that the compounds can disrupt membrane integrity, which is a critical step for their entry into the cell or for causing cell lysis. mdpi.com

In Vitro Biological Screening Platforms and Methodologies

A variety of in vitro platforms have been utilized to characterize the biological activity of this compound derivatives, confirming their potential as antimicrobial, anti-inflammatory, and antioxidant agents.

Antimicrobial Activity Studies (e.g., against drug-resistant bacteria)

Derivatives of 4-(1H-pyrazol-1-yl)benzoic acid have demonstrated significant potency against a range of Gram-positive bacteria, including drug-resistant strains that pose a major threat to public health. nih.gov Studies have particularly highlighted their efficacy against staphylococci and enterococci. mdpi.com

Numerous synthesized analogues have shown potent activity, with Minimum Inhibitory Concentrations (MICs) as low as 0.5 µg/mL. nih.gov For instance, certain 4-[4-(anilinomethyl)-3-phenyl-pyrazol-1-yl] benzoic acid derivatives exhibit MIC values of 0.78 μg/mL against various strains of Staphylococcus aureus and Enterococcus faecalis. mdpi.com Hydrazone derivatives synthesized from 4-[3-(fluorophenyl)-4-formyl-1H-pyrazol-1-yl]benzoic acid are potent inhibitors of drug-resistant S. aureus strains, with MIC values as low as 0.39 µg/mL. acs.org These compounds have also shown effectiveness in inhibiting and eradicating bacterial biofilms and have demonstrated a low tendency for the development of bacterial resistance in multi-step resistance assays. mdpi.comnih.gov

Table 1: Antimicrobial Activity of Selected 4-(1H-Pyrazol-1-yl)benzoic Acid Derivatives

Compound/Derivative Class Bacterial Strain MIC (µg/mL) Reference
N,N-Bisphenyl hydrazone derivative of 4-[3-(3-Fluorophenyl)-4-formyl-1H-pyrazol-1-yl]benzoic acid S. aureus ATCC 33591 (MRSA) 0.78 acs.org
N,N-Diphenyl hydrazone derivative of 4-[3-(4-Fluorophenyl)-4-formyl-1H-pyrazol-1-yl]benzoic acid S. aureus ATCC 33591 (MRSA) 0.78 acs.org
4-Fluoro-3-methyl aniline derivative of 4-[4-(Anilinomethyl)-3-phenyl-pyrazol-1-yl] benzoic acid Bacillus subtilis 12.5 mdpi.com
3-Chloro-4-methyl aniline derivative of 4-[4-(Anilinomethyl)-3-phenyl-pyrazol-1-yl] benzoic acid S. aureus strains 3.12–6.25 mdpi.com
Tetrasubstituted aniline derivative of 4-{4-(Anilinomethyl)-3-[4-(trifluoromethyl)phenyl]-1H-pyrazol-1-yl}benzoic acid Various Gram-positive bacteria 0.78 nih.gov

Anti-inflammatory Properties

The anti-inflammatory potential of pyrazole derivatives has been extensively evaluated using in vitro enzyme and cell-based assays. A primary focus has been on their ability to inhibit key enzymes in the arachidonic acid cascade.

Studies have shown that many pyrazole-based compounds are potent and selective inhibitors of COX-2. nih.govcu.edu.eg For example, certain novel pyrazole derivatives bearing a benzenesulfonamide (B165840) moiety exhibited IC50 values towards the COX-2 enzyme in the nanomolar range (e.g., 19.87 nM and 38.73 nM), with high selectivity over COX-1. nih.govcu.edu.eg Cell-based assays using lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages have further confirmed their anti-inflammatory effects. In these models, pyridylpyrazole derivatives have been shown to inhibit the production of prostaglandin E2 (PGE2) with IC50 values as low as 1.1 µM. mdpi.comsemanticscholar.org These compounds also reduce the production of other inflammatory mediators, such as nitric oxide (NO). mdpi.comsemanticscholar.orgrsc.org

Table 2: In Vitro Anti-inflammatory Activity of Selected Pyrazole Derivatives

Compound Class Assay / Target IC50 Value Selectivity Index (COX-1/COX-2) Reference
Pyrazole-benzenesulfonamide derivative (Compound 2a) COX-2 Inhibition 19.87 nM - nih.govcu.edu.eg
Pyrazole-benzenesulfonamide derivative (Compound 3b) COX-2 Inhibition 39.43 nM 22.21 nih.govcu.edu.eg
Pyrazole-benzenesulfonamide derivative (Compound 5b) COX-2 Inhibition 38.73 nM 17.47 nih.govcu.edu.eg
Pyridylpyrazole derivative (Compound 1m) PGE2 Production (RAW 264.7 cells) 1.1 µM - mdpi.comsemanticscholar.org
Pyridylpyrazole derivative (Compound 1f) PGE2 Production (RAW 264.7 cells) 7.6 µM - mdpi.com

Antioxidant Activity Investigations

The capacity of pyrazole derivatives to counteract oxidative stress has been assessed through several standard in vitro antioxidant assays. These methodologies measure the ability of a compound to scavenge free radicals or reduce oxidized species.

Commonly employed tests include the DPPH (2,2-diphenyl-1-picrylhydrazyl), ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)), and FRAP (ferric reducing antioxidant potential) assays. nih.gove3s-conferences.orgresearchgate.netnih.gov In these studies, novel pyrazole hybrids have demonstrated excellent radical scavenging activity, in some cases comparable to the standard antioxidant ascorbic acid. nih.gov The antioxidant properties are attributed to the ability of the pyrazole scaffold and its substituents to donate a hydrogen atom or an electron to neutralize reactive free radicals. nih.gove3s-conferences.org

Enzyme Kinetic Assays

Enzyme kinetic assays are fundamental in drug discovery for determining the efficacy and mechanism of action of a potential inhibitor. These assays measure the binding affinity of a compound to an enzyme (often expressed as the inhibition constant, K_i) and its inhibitory potency (typically quantified by the half-maximal inhibitory concentration, IC_50_).

A thorough search of peer-reviewed scientific databases and journals did not yield any studies that have performed enzyme kinetic assays on this compound. Consequently, there is no available data on which enzymes this compound may inhibit, its potency, or its mode of inhibition (e.g., competitive, non-competitive, or uncompetitive).

Table 1: Enzyme Inhibition Data for this compound

Target EnzymeIC_50 (µM)K_i_ (µM)Type of Inhibition
Data Not AvailableData Not AvailableData Not AvailableData Not Available

Cellular Assays for Target Engagement

Cellular assays are critical for confirming that a compound interacts with its intended target within a biological system. Techniques such as protein leakage assays and flow cytometry provide valuable insights into a compound's ability to engage its target in a cellular context.

Protein Leakage Assays: These assays assess membrane damage, which can be an indicator of cytotoxicity or a specific mechanism of action.

Flow Cytometry: This versatile technique can be used to measure various cellular parameters, including cell viability, apoptosis, and the expression of specific proteins, to understand a compound's effect on cellular pathways.

No published research was found that utilized protein leakage assays or flow cytometry to evaluate the target engagement of this compound. Therefore, its cellular targets and mechanism of action at the cellular level remain uncharacterized.

Table 2: Cellular Target Engagement Assays for this compound

Assay TypeCell LineTargetOutcome
Protein Leakage AssayData Not AvailableData Not AvailableData Not Available
Flow CytometryData Not AvailableData Not AvailableData Not Available

Advanced Analytical Method Development for the Compound

Chromatographic Methods for Purity and Separation

Chromatographic techniques are fundamental for separating 3-methyl-4-(1H-pyrazol-1-yl)benzoic acid from its starting materials, by-products, and degradation products. The development of these methods aims to achieve high resolution, good peak symmetry, and reproducible results.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for assessing the purity of pyrazole- and benzoic acid-based compounds. A reverse-phase HPLC (RP-HPLC) method is typically the first choice due to its versatility in separating moderately polar to nonpolar compounds.

The development of an RP-HPLC method for this compound would involve a systematic optimization of several key parameters. The goal is to achieve a sensitive, accurate, and precise method for qualitative and quantitative analysis. researchgate.net For structurally related compounds, such as other benzoic acid derivatives, gradient RP-HPLC methods have been successfully developed and validated according to International Conference on Harmonisation (ICH) guidelines. ekb.eg

The process would involve:

Column Selection: A C18 (octadecyl) column is the most common starting point, offering excellent retention and selectivity for a wide range of organic molecules. Column dimensions (e.g., 250 mm x 4.6 mm) and particle size (e.g., 5 µm) are chosen to balance efficiency and backpressure.

Mobile Phase Optimization: A mixture of an aqueous phase (often with a buffer like phosphate (B84403) or acetate (B1210297) to control pH and ensure consistent ionization of the acidic benzoic acid group) and an organic modifier (typically acetonitrile (B52724) or methanol) is used. The pH of the buffer is critical for controlling the retention time and peak shape of the acidic analyte.

Detection Wavelength: A photodiode array (PDA) or UV detector is used. The optimal wavelength for detection would be determined by analyzing the UV spectrum of this compound to find its wavelength of maximum absorbance (λmax), ensuring high sensitivity.

Gradient Elution: A gradient elution, where the proportion of the organic solvent is increased over time, is often necessary to separate impurities with a wide range of polarities from the main compound peak in a reasonable timeframe.

Below is a table outlining typical starting parameters for the development of an HPLC method for this compound, based on established methods for similar chemical structures. ekb.eg

ParameterTypical ConditionPurpose
Stationary Phase C18, 5 µm, 250 x 4.6 mmProvides hydrophobic interaction for separation of the analyte from polar and nonpolar impurities.
Mobile Phase A 0.1% Phosphoric acid in Water or Ammonium acetate buffer (pH 3.0-4.5)Controls the ionization of the carboxylic acid group to achieve sharp, symmetrical peaks.
Mobile Phase B Acetonitrile or MethanolOrganic modifier to elute the compound from the reverse-phase column.
Elution Mode GradientEnsures separation of impurities with varying polarities and reduces total run time.
Flow Rate 1.0 mL/minStandard flow rate for analytical HPLC, balancing analysis time and column efficiency.
Column Temperature 25-40 °CControls viscosity and improves peak shape and reproducibility of retention times.
Detection Wavelength Determined by UV scan (e.g., 230-260 nm)Maximizes sensitivity for the target analyte. A PDA detector allows for peak purity assessment.
Injection Volume 10 µLA small, precise volume is injected to avoid column overloading and band broadening.

Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement over traditional HPLC, utilizing columns with smaller particle sizes (typically sub-2 µm). This results in substantially higher efficiency, resolution, and speed of analysis. An existing HPLC method for this compound could be transferred to a UPLC system to leverage these advantages.

The primary benefits of developing a UPLC method include:

Increased Throughput: Analysis times can be reduced by a factor of up to 10.

Improved Resolution: Sharper, narrower peaks allow for better separation of closely eluting impurities.

Enhanced Sensitivity: The narrow peaks lead to a greater peak height, improving the signal-to-noise ratio and lowering detection limits.

Reduced Solvent Consumption: Lower flow rates and shorter run times result in significant cost savings and a more environmentally friendly method.

The following table compares typical parameters between an HPLC and a UPLC method for a compound like this compound.

ParameterHPLCUPLCAdvantage of UPLC
Particle Size 3.5 - 5 µm< 2 µmHigher efficiency and resolution.
Column Dimensions 250 x 4.6 mm50-100 x 2.1 mmFaster analysis and less solvent usage.
Flow Rate 1.0 - 1.5 mL/min0.3 - 0.6 mL/minReduced solvent consumption.
Run Time 20 - 40 min2 - 5 minSignificantly higher sample throughput.
System Pressure 1000 - 4000 psi6000 - 15000 psiNecessary to operate with sub-2 µm particles.

Spectrometric Methods for Quantification

While chromatography separates the components of a mixture, spectrometry is employed for their detection and quantification. For a compound like this compound, which contains chromophores (the pyrazole (B372694) and benzene (B151609) rings), UV-Visible spectrophotometry is the most direct spectrometric method for quantification.

In practice, this is almost always coupled with an HPLC or UPLC system equipped with a UV or PDA detector. Quantification is achieved by creating a calibration curve. This involves preparing a series of standard solutions of the pure compound at known concentrations and injecting them into the chromatograph. The area of the resulting chromatographic peak is plotted against the concentration. The concentration of this compound in an unknown sample can then be determined by measuring its peak area and interpolating the value from the linear calibration curve.

The development process involves validating the method for linearity, accuracy, precision, and range to ensure the results are reliable.

Hyphenated Techniques for Complex Mixture Analysis

For the analysis of complex mixtures, such as identifying unknown impurities in a synthesis batch or characterizing degradation products in stability studies, hyphenated techniques are indispensable. These methods combine the powerful separation capabilities of chromatography with the definitive identification power of mass spectrometry.

Liquid Chromatography-Mass Spectrometry (LC-MS) is the most relevant hyphenated technique for a non-volatile compound like this compound. An LC-MS system couples an HPLC or UPLC instrument to a mass spectrometer.

Key applications of LC-MS in the analysis of this compound include:

Impurity Identification: After separation on the LC column, each eluting compound enters the mass spectrometer. The instrument provides a mass-to-charge ratio (m/z) for the molecular ion, allowing for the determination of the impurity's molecular weight. This is a critical first step in structure elucidation.

Structural Elucidation: By using tandem mass spectrometry (MS/MS), the molecular ion can be fragmented. The resulting fragmentation pattern provides structural information that helps to identify the exact chemical structure of an unknown impurity.

Trace-Level Quantification: LC-MS, particularly with a triple quadrupole (QqQ) mass analyzer, offers exceptional sensitivity and selectivity, allowing for the quantification of impurities at levels far below what is possible with UV detection. jfda-online.com

The development of an LC-MS method would involve selecting an appropriate ionization source, most commonly Electrospray Ionization (ESI), which is well-suited for polar molecules containing acidic or basic functional groups.

The table below summarizes the roles of various hyphenated techniques in the analysis of this compound.

TechniqueSeparation PrincipleDetection PrinciplePrimary Application
LC-UV/PDA Liquid ChromatographyUV-Vis AbsorbanceRoutine purity testing and quantification of the main compound and known impurities.
LC-MS Liquid ChromatographyMass-to-Charge RatioDetermination of molecular weights of unknown impurities and degradation products.
LC-MS/MS Liquid ChromatographyMS FragmentationStructural elucidation of unknown impurities; highly selective trace-level quantification.

Non Biological Applications and Material Science Potential

Role as a Chemical Intermediate in Complex Organic Synthesis

While specific examples for 3-methyl-4-(1H-pyrazol-1-yl)benzoic acid are not readily found, its structure suggests a potential role as a versatile intermediate in organic synthesis. The molecule possesses several reactive sites: the carboxylic acid group, the pyrazole (B372694) ring, and the aromatic benzene (B151609) ring.

The carboxylic acid functional group can undergo a variety of transformations, such as esterification, amidation, or reduction, to introduce new functionalities. The pyrazole and benzene rings can be subject to electrophilic substitution reactions, allowing for the introduction of additional substituents to build more complex molecular architectures.

In principle, this compound could serve as a building block for the synthesis of more complex molecules with potential applications in various fields of chemistry. However, specific, documented synthetic routes employing this compound as a key intermediate are not prominently reported in the available literature.

Potential in Ligand Design for Coordination Chemistry

The nitrogen atoms of the pyrazole ring in this compound possess lone pairs of electrons, making them potential coordination sites for metal ions. This structural feature is common in ligands used for the construction of coordination complexes and metal-organic frameworks (MOFs).

The presence of both a nitrogen-containing heterocyclic ring and a carboxylic acid group allows for multiple modes of coordination, potentially leading to the formation of diverse and complex structures with interesting magnetic, optical, or catalytic properties. The methyl and benzoic acid groups can also influence the steric and electronic properties of the resulting metal complexes.

Despite this potential, there is a lack of specific studies detailing the synthesis and characterization of coordination complexes or MOFs derived from this compound in the reviewed scientific literature.

Exploration in Advanced Materials Science

The application of this compound in advanced materials science, such as in the development of polymers or sensors, is not well-documented. Theoretically, the bifunctional nature of the molecule, with its carboxylic acid and pyrazole moieties, could allow for its incorporation into polymer chains through condensation polymerization. The resulting polymers might exhibit interesting thermal or photophysical properties.

Furthermore, the pyrazole unit could be functionalized to act as a recognition site in chemical sensors. However, without experimental data or specific research focused on this compound, its utility in materials science remains speculative.

Future Research Trajectories and Interdisciplinary Opportunities

Exploration of Novel Synthetic Pathways

The development of efficient and innovative synthetic routes is fundamental to advancing the study of 3-methyl-4-(1H-pyrazol-1-yl)benzoic acid. While established methods provide a basis, future research will likely focus on several key areas to enhance yield, purity, and accessibility.

One promising direction is the exploration of flow chemistry . This technology offers the potential for a more controlled, scalable, and safer synthesis process compared to traditional batch methods. A continuous-flow synthesis could lead to higher yields and purity by optimizing reaction parameters in real-time.

Another area of focus will be the development of greener synthetic methods . This involves the use of more environmentally friendly solvents, catalysts, and reagents to minimize the ecological footprint of the synthesis process. The principles of green chemistry will be integral to creating sustainable and cost-effective production methods for this compound.

Table 1: Comparison of Potential Synthetic Methodologies

MethodologyPotential AdvantagesResearch Focus
Flow ChemistryImproved control, scalability, safety, higher yield and purity.Development of continuous-flow reactors and optimization of reaction conditions.
Green SynthesisReduced environmental impact, use of safer reagents, sustainability.Identification of eco-friendly solvents and catalysts, waste minimization.
One-Pot SynthesisIncreased efficiency, reduced waste, simplified procedure.Design of multi-component reactions and tandem catalytic processes.

Deeper Mechanistic Understanding of Biological Interactions

Preliminary studies have suggested that pyrazole (B372694) derivatives, a class to which this compound belongs, possess a wide range of biological activities. Future research will necessitate a move beyond initial screenings to a more profound understanding of the specific molecular mechanisms at play.

A key focus will be the identification of specific biological targets . Techniques such as affinity chromatography, proteomics, and genetic screening can be employed to pinpoint the proteins, enzymes, or receptors with which the compound interacts. Understanding these targets is the first step in elucidating its mechanism of action.

Once targets are identified, detailed structure-activity relationship (SAR) studies will be crucial. nih.govsemanticscholar.org By synthesizing and testing a series of analogs with systematic structural modifications, researchers can determine which parts of the molecule are essential for its biological activity. This knowledge is vital for the rational design of more potent and selective derivatives.

Furthermore, advanced spectroscopic and biophysical techniques will be employed to study the binding kinetics and thermodynamics of the compound with its biological targets. This will provide a more complete picture of the interaction at a molecular level.

Development of Advanced Computational Models

In recent years, computational chemistry has become an indispensable tool in chemical research. chemcomp.com For this compound, the development of sophisticated computational models will accelerate research and provide insights that are difficult to obtain through experimental methods alone.

Quantum mechanical calculations , such as Density Functional Theory (DFT), will be used to investigate the electronic structure, reactivity, and spectroscopic properties of the molecule. These calculations can help to predict its behavior in different chemical environments and guide the design of new synthetic pathways.

Molecular docking and molecular dynamics (MD) simulations will be employed to model the interaction of the compound with its biological targets. These simulations can predict the binding mode and affinity of the molecule, providing a virtual screening tool to identify promising derivatives.

The development of Quantitative Structure-Activity Relationship (QSAR) models will also be a priority. By correlating the structural features of a series of compounds with their biological activity, QSAR models can be used to predict the activity of new, unsynthesized molecules, thereby streamlining the drug discovery process.

Integration with Emerging Technologies in Chemical Research

The convergence of chemistry with other emerging technologies presents exciting opportunities for the study of this compound.

Artificial intelligence (AI) and machine learning (ML) algorithms can be trained on existing chemical and biological data to predict the properties, activities, and synthetic routes for new pyrazole derivatives. This data-driven approach has the potential to dramatically accelerate the pace of discovery.

The use of high-throughput screening (HTS) technologies will enable the rapid testing of large libraries of compounds derived from the this compound scaffold against a variety of biological targets. This will facilitate the discovery of new applications for this class of molecules.

Furthermore, the integration with nanotechnology could lead to the development of novel drug delivery systems. By encapsulating or conjugating the compound with nanoparticles, it may be possible to improve its solubility, stability, and targeted delivery to specific cells or tissues.

Collaborative Research Avenues in Related Fields

The multifaceted nature of this compound necessitates a collaborative and interdisciplinary research approach.

In medicinal chemistry and pharmacology , collaborations will be essential to fully explore the therapeutic potential of this compound and its derivatives. This will involve joint efforts in synthesis, biological testing, and clinical evaluation. The broad spectrum of activities associated with pyrazole derivatives, including antimicrobial and anticancer properties, suggests that this will be a fruitful area of investigation. nih.govacs.org

In materials science , the unique structural features of this molecule could be exploited in the design of new functional materials. For example, its ability to coordinate with metal ions could be utilized in the development of novel catalysts, sensors, or metal-organic frameworks (MOFs).

Finally, in the field of agrochemicals , the biological activity of pyrazole derivatives suggests that they may have potential applications as herbicides, insecticides, or fungicides. Collaborative research with agricultural scientists will be key to exploring these possibilities.

The journey to fully understand and harness the potential of this compound is just beginning. The future research trajectories outlined here, from innovative synthesis to interdisciplinary collaboration, will be instrumental in unlocking the next chapter in the story of this intriguing molecule.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 3-methyl-4-(1H-pyrazol-1-yl)benzoic acid, and how are intermediates characterized?

  • Answer : The synthesis typically involves condensation reactions between substituted propenones and hydrazine derivatives. For example, hydrazine can react with carbonyl-containing intermediates under acidic conditions to form pyrazole rings, followed by functionalization of the benzoic acid moiety. Key intermediates are characterized via 1H^1H- and 13C^{13}C-NMR to confirm regioselectivity, IR spectroscopy to track functional groups (e.g., C=O stretch at ~1700 cm1^{-1}), and mass spectrometry (EI or HRMS) for molecular ion verification. Crystallographic validation (e.g., single-crystal X-ray diffraction) is recommended for ambiguous cases .

Q. How is the purity and structural integrity of the compound verified post-synthesis?

  • Answer : Purity is assessed via TLC (e.g., cyclohexane/ethyl acetate gradients) and HPLC. Structural integrity is confirmed using a combination of spectroscopic techniques:

  • NMR : Peaks for the pyrazole proton (δ ~7.5–8.5 ppm) and methyl groups (δ ~2.3–2.5 ppm) are critical.
  • IR : Absence of residual hydrazine (N–H stretches at ~3300 cm1 ^{-1}) and presence of carboxylic acid O–H (broad ~2500–3000 cm1 ^{-1}) ensure proper functionalization.
  • Elemental analysis : Matches calculated C, H, N percentages within 0.3% deviation .

Advanced Research Questions

Q. How can single-crystal X-ray diffraction be optimized for this compound, particularly given steric hindrance from the pyrazole group?

  • Answer : To resolve steric effects, use high-resolution synchrotron data (λ < 1 Å) and refine structures with SHELXL. Key steps include:

  • Crystal growth : Slow evaporation from DMSO/EtOH mixtures to enhance crystal quality.
  • Data collection : Low-temperature (100 K) measurements to reduce thermal motion artifacts.
  • Refinement : Apply anisotropic displacement parameters for non-H atoms and constrain aromatic rings using AFIX commands. For disordered regions, use PART/ISOR instructions in SHELX .

Q. What computational methods are suitable for studying electronic properties, and how do they correlate with experimental data?

  • Answer : Density functional theory (DFT) at the B3LYP/6-311G(d,p) level predicts electronic transitions (e.g., HOMO-LUMO gaps) and vibrational frequencies. Compare computed IR spectra with experimental data to validate modes like C=O stretching. For charge distribution, Natural Bond Orbital (NBO) analysis explains hydrogen-bonding tendencies, which align with crystallographic packing motifs .

Q. Are there contradictions in reported biological activities of similar benzoic acid-pyrazole hybrids? How can these discrepancies be resolved?

  • Answer : For example, some studies report anti-inflammatory activity in pyrazole derivatives, while others note inactivity. These contradictions may arise from:

  • Substituent effects : Methyl vs. trifluoromethyl groups alter bioavailability.
  • Assay conditions : Varying cell lines (e.g., RAW 264.7 vs. THP-1) or LPS concentrations in inflammation models.
  • Resolution : Standardize assays (e.g., COX-2 inhibition ELISA) and conduct pharmacokinetic profiling (LC-MS) to correlate in vitro activity with plasma stability .

Q. How can this compound be used as a ligand in metal-organic frameworks (MOFs)?

  • Answer : The benzoic acid group acts as a carboxylate linker, while the pyrazole moiety provides secondary coordination sites. Design strategies include:

  • Solvothermal synthesis : React with Zn(NO3_3)2_2 or Cu(OAc)2_2 in DMF/water at 80–120°C.
  • Post-synthetic modification : Introduce functional groups (e.g., –NH2_2) via Mannich reactions to enhance gas adsorption (e.g., CO2_2) .

Data Contradiction Analysis

Q. Why do spectral data (e.g., 1H^1H NMR) vary across studies for structurally similar derivatives?

  • Answer : Variations arise from solvent effects (e.g., DMSO vs. CDCl3_3), concentration-dependent aggregation, or tautomerism in the pyrazole ring. For example, DMSO stabilizes keto-enol tautomers, splitting peaks near δ 7.5 ppm. Always report solvent, temperature, and concentration in methods .

Methodological Recommendations

  • Synthetic reproducibility : Use anhydrous conditions and strictly control reaction temperatures (±2°C) to minimize side products.
  • Crystallography : Deposit CIF files in the Cambridge Structural Database (CSD) for cross-validation.
  • Biological assays : Include positive controls (e.g., indomethacin for inflammation studies) and validate via dose-response curves .

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